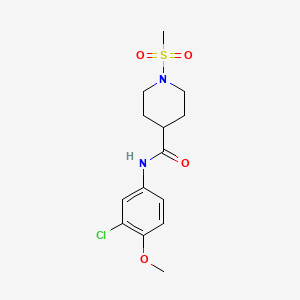
N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H19ClN2O4S and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0754060 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, a compound with notable structural features, has garnered interest in various fields of biomedical research due to its potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. Its molecular formula is C13H16ClN2O3S, and it possesses a piperidine core substituted with a methoxy and a chloro group, along with a methylsulfonyl moiety. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity which can affect various biochemical pathways crucial for cellular function.
- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines by activating pathways involving pro-apoptotic proteins such as p53 and Bax .
- Receptor Modulation : It may act as a modulator of certain receptors, enhancing or inhibiting their signaling pathways, which is significant for therapeutic applications.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For example:
- Cytotoxic Effects : Compounds similar in structure have shown cytotoxic effects against various hematological malignancies, including myeloma and leukemia. They were found to reduce cell viability significantly while promoting the expression of apoptosis-related genes .
- Molecular Docking Studies : Computational analyses suggest that these compounds can effectively bind to target proteins involved in cancer progression, indicating their potential as therapeutic agents .
Antibacterial Activity
The antibacterial properties of related compounds have also been investigated. Some studies indicate that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:
- Inhibition Zones : The antibacterial efficacy was measured by the size of inhibition zones against bacterial strains like E. coli and Staphylococcus aureus, showing promising results for certain derivatives .
Research Findings Summary
Case Studies
- Anticancer Study : A study involving a series of piperidine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The derivatives were tested for their ability to induce apoptosis, with results showing increased mRNA levels of apoptotic markers in treated cells .
- Antibacterial Evaluation : Another investigation assessed the antibacterial properties of synthesized compounds similar to this compound. The study found that certain derivatives showed effective inhibition against Streptococcus mutans, highlighting their potential use in treating bacterial infections .
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-21-13-4-3-11(9-12(13)15)16-14(18)10-5-7-17(8-6-10)22(2,19)20/h3-4,9-10H,5-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSCPDOAAQGXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














